![molecular formula C15H19N3O5S B1379862 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate CAS No. 1820703-53-4](/img/structure/B1379862.png)
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Overview
Description
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (BTOPO) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxadiazole family of compounds, and is characterized by its highly reactive nature and its ability to form stable complexes with other molecules. BTOPO has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Potential
A study investigated the synthesis of benzimidazoles bearing the oxadiazole nucleus, closely related to the structure of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate. These compounds showed significant anticancer activity in vitro, indicating potential applications in cancer research and therapy (Rashid, Husain, & Mishra, 2012).
Chemical Reactions and Synthesis
Several studies focus on the reactions of oxadiazoles with various agents. For instance, the reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been explored, providing insights into their potential use in chemical synthesis (Brown, Clack, & Wilson, 1988).
Energetic Material Synthesis
Oxadiazole derivatives have been synthesized and characterized as insensitive energetic materials. These materials, closely related to the chemical structure , show promise in fields requiring stable and insensitive energetic materials, such as in the development of safer explosives (Yu et al., 2017).
Corrosion Inhibition
Some oxadiazole derivatives have been studied for their corrosion inhibition properties. These studies are crucial in understanding the potential application of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate in protecting metals against corrosion, particularly in harsh chemical environments (Ammal, Prajila, & Joseph, 2018).
Pharmaceutical Applications
The structural similarity of the compound with other oxadiazole derivatives, which have been studied for their antimicrobial properties, suggests potential applications in the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Sindhu et al., 2013).
properties
IUPAC Name |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS.C2H2O4/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,11H,7-9,14H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOHPIUFZVBBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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